molecular formula C24H30N2O4 B563500 Trimipramine-D3 Maleate CAS No. 1185245-93-5

Trimipramine-D3 Maleate

Cat. No.: B563500
CAS No.: 1185245-93-5
M. Wt: 413.532
InChI Key: YDGHCKHAXOUQOS-QWPULOJDSA-N
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Description

Trimipramine-D3 Maleate is a deuterated form of the tricyclic antidepressant trimipramine. It is primarily used as an internal standard in various analytical applications, including liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). The compound is known for its ability to treat depression, insomnia, and chronic pain, and it is also used as an adjunctive therapy for alcohol or opioid withdrawal .

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimipramine-D3 Maleate is synthesized by incorporating deuterium atoms into the trimipramine molecule. The synthesis involves the reaction of trimipramine with deuterated reagents under controlled conditions to replace specific hydrogen atoms with deuterium. The reaction typically occurs in a solvent such as methanol, and the product is purified through various chromatographic techniques .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and purification systems. The process ensures high yield and purity of the final product, which is essential for its use as a reference standard in analytical applications. The compound is often supplied in ampules containing a specific concentration of the deuterated trimipramine in methanol .

Chemical Reactions Analysis

Types of Reactions

Trimipramine-D3 Maleate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various metabolites and derivatives of trimipramine, which are used in further analytical and pharmacological studies .

Scientific Research Applications

Trimipramine-D3 Maleate is widely used in scientific research for:

Mechanism of Action

Trimipramine-D3 Maleate exerts its effects by inhibiting the reuptake of neurotransmitters such as norepinephrine and serotonin in the brain. This leads to increased levels of these neurotransmitters in the synaptic cleft, which helps alleviate symptoms of depression and anxiety. The compound also acts as an antagonist at histamine H1 receptors, contributing to its sedative properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trimipramine-D3 Maleate is unique due to its deuterated form, which provides enhanced stability and allows for precise quantification in analytical applications. Its distinct pharmacological profile, including strong antihistaminic and sedative properties, sets it apart from other tricyclic antidepressants .

Properties

IUPAC Name

(Z)-but-2-enedioic acid;3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,2-dimethyl-N-(trideuteriomethyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2.C4H4O4/c1-16(14-21(2)3)15-22-19-10-6-4-8-17(19)12-13-18-9-5-7-11-20(18)22;5-3(6)1-2-4(7)8/h4-11,16H,12-15H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/i2D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDGHCKHAXOUQOS-QWPULOJDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C2=CC=CC=C2CCC3=CC=CC=C31)CN(C)C.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(C)CC(C)CN1C2=CC=CC=C2CCC3=CC=CC=C31.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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